molecular formula C22H20Cl2O2 B12607839 1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene CAS No. 917953-06-1

1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene

Cat. No.: B12607839
CAS No.: 917953-06-1
M. Wt: 387.3 g/mol
InChI Key: WBXFFHFFGHIJAS-UHFFFAOYSA-N
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Description

1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene is an organic compound with a complex structure It is characterized by the presence of two chloromethyl groups attached to phenyl rings, which are further connected to a dimethoxybenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 2,5-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds through the formation of chloromethyl intermediates, which then react with the phenyl groups to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include methylated derivatives.

Scientific Research Applications

1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of polymers and other advanced materials.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Similar structure but lacks the dimethoxy groups.

    2,5-Dimethoxybenzyl chloride: Contains only one chloromethyl group and lacks the additional phenyl rings.

    4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar biphenyl structure but without the dimethoxy groups.

Uniqueness

1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene is unique due to the combination of chloromethyl and dimethoxy groups, which provide distinct reactivity and potential for diverse applications. The presence of both electron-donating methoxy groups and electron-withdrawing chloromethyl groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

917953-06-1

Molecular Formula

C22H20Cl2O2

Molecular Weight

387.3 g/mol

IUPAC Name

1,4-bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene

InChI

InChI=1S/C22H20Cl2O2/c1-25-21-11-20(18-10-6-4-8-16(18)14-24)22(26-2)12-19(21)17-9-5-3-7-15(17)13-23/h3-12H,13-14H2,1-2H3

InChI Key

WBXFFHFFGHIJAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=CC=C2CCl)OC)C3=CC=CC=C3CCl

Origin of Product

United States

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